Welcome to the BenchChem Online Store!
molecular formula C20H18O B7732130 (2Z,6E)-2,6-dibenzylidenecyclohexanone CAS No. 251909-29-2

(2Z,6E)-2,6-dibenzylidenecyclohexanone

Cat. No. B7732130
M. Wt: 274.4 g/mol
InChI Key: CTKKGXDAWIAYSA-KPNKYRRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06462075B1

Procedure details

(75) Cyclohexanone (10 mmol) and benzaldehyde (20 mmol) were used. The reaction stirred for 2 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 2.01 g (73.4%) of bright-yellow flakes: mp 118.1-119.0° C. (lit. mp 116-117° C., Smith, et al., Can. J. Chem., 1973, 51, 1458-1470). 1H NMR (250 MHz) δ 7.83 (s, 2H), 7.50-7.32 (m, 10H), 2.95 (t, 4H), 1.80 (p, 2H); 13C NMR (62.7 MHz) 190.5, 137.1, 136.4, 136.1, 130.5, 128.8, 128.5, 28.6, 23.2 ppm.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH:8](=[C:2]1[CH2:3][CH2:4][CH2:5][C:6](=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:1]1=[O:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
yielded 2.01 g (73.4%) of bright-yellow flakes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(C(CCC1)=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06462075B1

Procedure details

(75) Cyclohexanone (10 mmol) and benzaldehyde (20 mmol) were used. The reaction stirred for 2 hours. A solid formed and was filtered. Recrystallization from ethanol yielded 2.01 g (73.4%) of bright-yellow flakes: mp 118.1-119.0° C. (lit. mp 116-117° C., Smith, et al., Can. J. Chem., 1973, 51, 1458-1470). 1H NMR (250 MHz) δ 7.83 (s, 2H), 7.50-7.32 (m, 10H), 2.95 (t, 4H), 1.80 (p, 2H); 13C NMR (62.7 MHz) 190.5, 137.1, 136.4, 136.1, 130.5, 128.8, 128.5, 28.6, 23.2 ppm.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH:8](=[C:2]1[CH2:3][CH2:4][CH2:5][C:6](=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:1]1=[O:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
yielded 2.01 g (73.4%) of bright-yellow flakes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(C(CCC1)=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.